Monensin Monensin Monensin is a polyether isolated from Streptomyces cinnamonensis that presents antibiotic properties. It is widely used in ruminant animal feeds.
An antiprotozoal agent produced by Streptomyces cinnamonensis. It exerts its effect during the development of first-generation trophozoites into first-generation schizonts within the intestinal epithelial cells. It does not interfere with hosts' development of acquired immunity to the majority of coccidial species. Monensin is a sodium and proton selective ionophore and is widely used as such in biochemical studies.
Brand Name: Vulcanchem
CAS No.: 17090-79-8
VCID: VC0535996
InChI: InChI=1S/C36H62O11/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40)/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,33-,34-,35?,36-/m0/s1
SMILES: CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C
Molecular Formula: C36H62O11
Molecular Weight: 670.9 g/mol

Monensin

CAS No.: 17090-79-8

Cat. No.: VC0535996

Molecular Formula: C36H62O11

Molecular Weight: 670.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Monensin - 17090-79-8

CAS No. 17090-79-8
Molecular Formula C36H62O11
Molecular Weight 670.9 g/mol
IUPAC Name 4-[(2S)-2-[(5S)-5-ethyl-5-[5-[(6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid
Standard InChI InChI=1S/C36H62O11/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40)/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,33-,34-,35?,36-/m0/s1
Standard InChI Key GAOZTHIDHYLHMS-SJOFMCCUSA-N
Isomeric SMILES CC[C@]1(CCC(O1)[C@@]2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC([C@@](O5)(CO)O)C)C)C
SMILES CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C
Canonical SMILES CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C
Appearance Solid powder
Colorform Crystals
Melting Point MP: 103-105 °C /Monensin monohydrate/

Chemical Structure and Physicochemical Properties

Monensin (C₃₆H₆₂O₁₁) is a monocarboxylic acid with a molecular weight of 670.87 g/mol. Its structure comprises a spiroketal ring system, multiple ether linkages, and a carboxyl group, enabling selective binding to monovalent cations such as Na⁺ and K⁺ . The compound exists as a monohydrate with a melting point of 103–105°C and a specific optical rotation of [α]D = +47.7° in methanol .

Structural Features and Cation Selectivity

Monensin’s ionophoric activity stems from its ability to form stable complexes with cations. X-ray crystallography reveals that its conformation adapts to accommodate ions, with selectivity following the order Ag⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺ ≈ NH₄⁺ . This selectivity underpins its biological effects, as Na⁺/H⁺ antiport activity disrupts cellular ion gradients .

Table 1: Key Physicochemical Properties of Monensin

PropertyValue
Molecular FormulaC₃₆H₆₂O₁₁
Molecular Weight670.87 g/mol
Melting Point103–105°C (monohydrate)
Optical Rotation[α]D = +47.7° (methanol)
LD₅₀ (Oral, Monkey)>160 mg/kg
Cation SelectivityAg⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺ ≈ NH₄⁺

Mechanisms of Action

Ionophoric Activity and Cellular Effects

Monensin acts as a Na⁺/H⁺ antiporter, transporting sodium ions across lipid membranes in exchange for protons. This disrupts intracellular pH and ion gradients, leading to secondary effects such as Golgi apparatus swelling, mitochondrial dysfunction, and reactive oxygen species (ROS) production . In neuroblastoma-glioma hybrid cells (NG108-15), monensin induces hyperpolarization by stimulating electrogenic Na⁺/K⁺-ATPase activity, which requires extracellular Na⁺ and is ouabain-sensitive .

Cytotoxic Effects in EMT-like Cancer Cells

High-content screening identified monensin as selectively toxic to cells undergoing epithelial-mesenchymal transition (EMT), a process linked to cancer metastasis. At 10 nM, monensin induces apoptosis and cell cycle arrest in TEM 4-18 cells, with mechanisms distinct from ferroptosis . Sensitivity correlates with elevated monensin uptake, mediated by EMT-associated gene expression profiles .

Applications in Veterinary Medicine and Agriculture

Anticoccidial and Growth-Promoting Effects

Monensin is widely used in livestock feed to control coccidiosis and improve feed efficiency. By selectively inhibiting gram-positive bacteria and protozoa in the rumen, it shifts microbial metabolism toward propionic acid production, enhancing energy utilization . Meta-analyses indicate optimal dosages of 12.6–23 ppm for lactating dairy cows, with prepartum supplementation (16–96 ppm) boosting milk yield .

Table 2: Monensin Dosage Effects on Dairy Cow Performance

Dosage (ppm)Production PhaseEffect on Milk Yield
12.6LactationIncreased
16–96PrepartumSignificant increase
37–96Mid-lactation (60–150 DIM)Decrease

Antimicrobial Activity Against Mycobacteria

Monensin exhibits dose-dependent inhibition of Mycobacterium avium subsp. paratuberculosis (MAP), the causative agent of Johne’s disease. Radiometric assays show 0.39 μg/ml as the minimum inhibitory concentration (MIC) for MAP, with efficacy attributed to disrupted ion homeostasis in prokaryotes . This activity may explain its “growth-enhancing” effects in cattle, which likely reflect subclinical MAP infection treatment .

Effects on Cellular and Subcellular Organelles

Mitochondrial and Golgi Disruption

In TEM 4-18 cells, monensin induces mitochondrial membrane depolarization and Golgi apparatus swelling at nanomolar concentrations. These effects, typically observed at micromolar doses in other cell types, highlight EMT-like cells’ heightened susceptibility . ROS production and ATP depletion further contribute to cytotoxicity .

Modulation of Intracellular pH

Monensin’s Na⁺/H⁺ exchange activity alkalinizes intracellular compartments (e.g., lysosomes) while acidifying the extracellular milieu. This pH perturbation inhibits viral replication and protein trafficking, broadening its therapeutic potential .

Biosynthesis and Regulatory Mechanisms

Genetic and Metabolic Regulation

In Streptomyces cinnamonensis, monensin biosynthesis is governed by the mon gene cluster, encoding polyketide synthases (PKS), tailoring enzymes, and regulatory proteins. Cyclic AMP receptor protein (Crp) upregulates precursor supply (malonyl-CoA, methylmalonyl-CoA) and mon gene expression, enhancing yield .

Table 3: Key Genes in Monensin Biosynthesis

GeneFunctionRegulatory Influence
monAI–AVIIIPolyketide synthase subunitsCrp-upregulated
monRIPathway-specific regulatorCrp-upregulated
acsAcetyl-CoA synthetaseCrp-upregulated

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